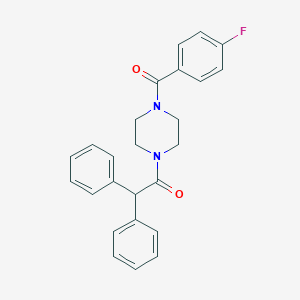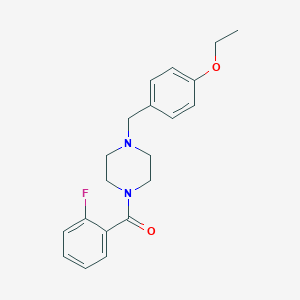
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as CBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBP belongs to the class of piperazines, which are widely used in medicinal chemistry due to their diverse biological activities.
科学的研究の応用
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to inhibit the growth of tumor cells through the induction of apoptosis. Inflammation research has demonstrated that 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can also inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to induce apoptosis in tumor cells through the activation of caspases, which are enzymes involved in programmed cell death. In inflammation research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to protect neurons from oxidative stress and reduce the accumulation of β-amyloid, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its high purity and stability. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has some limitations, including its high cost and limited availability. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is also highly reactive and can potentially interact with other compounds in the experimental setup, which can affect the results of the experiment.
将来の方向性
There are several future directions for 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine research. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can potentially be used in combination with other chemotherapeutic agents to enhance their efficacy. In inflammation research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can be studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can be studied for its potential use in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion:
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential use in cancer, inflammation, and neurological disorders. The mechanism of action of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its high cost and limited availability. There are several future directions for 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine research, including its potential use in combination with other chemotherapeutic agents and its potential use in the treatment of various inflammatory and neurodegenerative diseases.
合成法
The synthesis of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves the reaction of 4-chlorobenzyl chloride with 4-methoxybenzenesulfonyl chloride in the presence of piperazine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, is obtained through recrystallization from ethanol.
特性
CAS番号 |
6037-22-5 |
|---|---|
製品名 |
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine |
分子式 |
C18H21ClN2O3S |
分子量 |
380.9 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |
InChIキー |
DPLFWVGSDMHTLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)


![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)



![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)





